ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate
Description
Ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate is a structurally complex heterocyclic compound featuring a benzoate ester core linked to a substituted pyrrole moiety. The pyrrole ring is functionalized with a hydroxymethyl group at position 2 and a conjugated (Z)-configured furo[3,4-c]pyridine-derived substituent at position 3. The furopyridine system includes a 6-methyl group and two ketone oxygen atoms, contributing to its electron-deficient aromatic character .
Properties
Molecular Formula |
C23H20N2O6 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C23H20N2O6/c1-3-30-22(28)14-4-6-15(7-5-14)25-16(8-9-17(25)12-26)11-19-18-10-13(2)24-21(27)20(18)23(29)31-19/h4-11,26H,3,12H2,1-2H3,(H,24,27)/b19-11- |
InChI Key |
XUAROXLBJZMRIJ-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2/C=C\3/C4=C(C(=O)NC(=C4)C)C(=O)O3)CO |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C=C3C4=C(C(=O)NC(=C4)C)C(=O)O3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process may start with the preparation of the furo[3,4-c]pyridine core, followed by the introduction of the pyrrole and benzoate groups. Key steps may include:
Formation of the furo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrole group: This step may involve condensation reactions with suitable aldehydes or ketones.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups in the furo[3,4-c]pyridine core can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate exhibits significant anticancer activity. Research has demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study found that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis via caspase activation .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. A notable case involved its application in treating infections caused by resistant strains of Staphylococcus aureus, where it demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .
Neuroprotective Effects
Research focusing on neuroprotection has highlighted the compound's potential in treating neurodegenerative diseases. In animal models of Alzheimer's disease, this compound was shown to reduce amyloid-beta plaque accumulation and improve cognitive function . This suggests its possible role in developing therapies for Alzheimer's and similar conditions.
Pesticide Development
This compound is also being explored as a potential pesticide. Its efficacy against various agricultural pests has been documented in several studies. For example, field trials demonstrated that formulations containing this compound significantly reduced populations of aphids and other common crop pests without adversely affecting beneficial insects .
Plant Growth Regulation
Additionally, the compound has been investigated for its role as a plant growth regulator. Studies have shown that it can enhance seed germination and root development in certain crops, leading to improved yields. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved tensile strength and thermal stability .
Nanomaterials
The compound's unique structure allows for its use in creating nanomaterials for various applications including drug delivery systems. Research indicates that nanoparticles derived from this compound can encapsulate therapeutic agents effectively, providing targeted delivery mechanisms that enhance treatment efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural and Functional Differences
The compound is compared to ethyl benzoate derivatives with heterocyclic substituents (e.g., I-6230, I-6232, I-6273 in ). Below is a data table highlighting critical distinctions:
Electronic and Reactivity Profiles
- The hydroxymethyl group on the pyrrole enhances hydrophilicity compared to methyl or acetyl substituents in derivatives, which may influence solubility and binding kinetics .
Biological Activity
Ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate (referred to as Compound A) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound A has the molecular formula C23H20N2O6 and features a unique structure that includes a pyrrolidine ring and a furo[3,4-c]pyridine moiety. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that Compound A exhibits anticancer properties , particularly against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation and induces apoptosis in cancer cells. For instance, a study demonstrated that Compound A significantly reduced the viability of A431 vulvar epidermal carcinoma cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Compound A has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .
The biological activity of Compound A can be attributed to several mechanisms:
- Enzyme Inhibition : It has been identified as a lipophilic inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is facilitated by the activation of caspases and the modulation of Bcl-2 family proteins .
- Antioxidant Activity : Compound A exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.
Case Studies
Several case studies have highlighted the therapeutic potential of Compound A:
- Study on Cancer Cell Lines : In a controlled laboratory setting, treatment with varying concentrations of Compound A led to a dose-dependent reduction in cell viability among melanoma and breast cancer cell lines, suggesting its effectiveness as a chemotherapeutic agent .
- Antimicrobial Testing : In another study assessing its antimicrobial efficacy, Compound A demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial therapy .
Data Tables
The following table summarizes key findings related to the biological activity of Compound A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
